molecular formula C12H16N2O3 B2776924 [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate CAS No. 1001572-50-4

[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate

Cat. No.: B2776924
CAS No.: 1001572-50-4
M. Wt: 236.271
InChI Key: JXSHMBJUXXQRML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with isopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • [(Propan-2-yl)carbamoyl]methyl 4-hydroxybenzoate
  • [(Propan-2-yl)carbamoyl]methyl 4-methoxybenzoate
  • [(Propan-2-yl)carbamoyl]methyl 4-chlorobenzoate

Uniqueness

[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group allows for unique interactions with biological targets, making it valuable in various research applications .

Properties

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)14-11(15)7-17-12(16)9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHMBJUXXQRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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